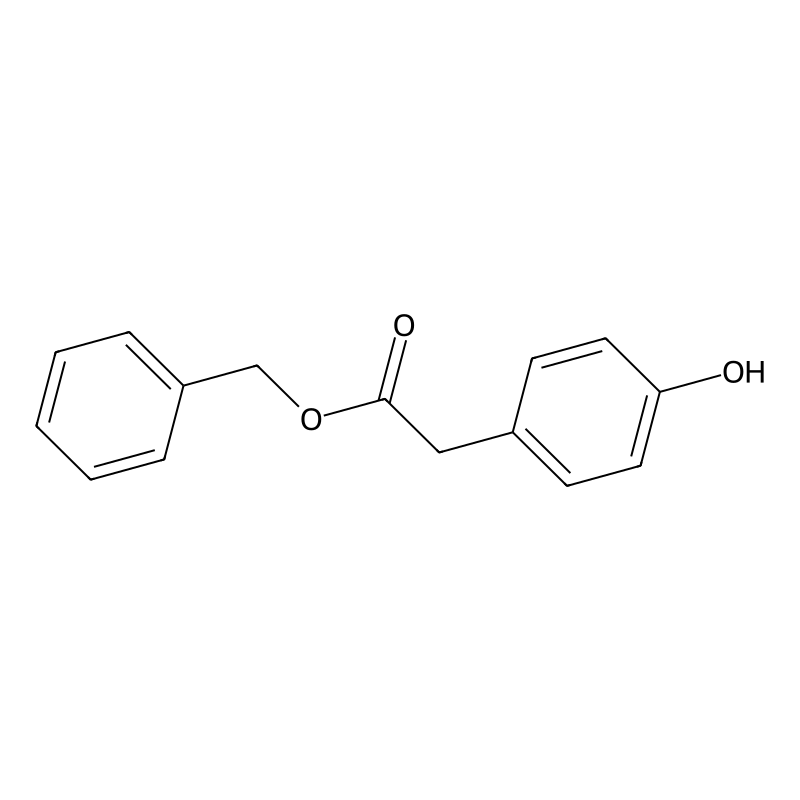Benzyl 2-(4-hydroxyphenyl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
Benzyl 2-(4-hydroxyphenyl)acetate can be synthesized through various methods, including:
- Esterification: Reacting 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
- Transesterification: Utilizing benzyl chloride and sodium 4-hydroxyphenylacetate in an aprotic solvent like dimethylformamide (DMF).
Potential Applications:
While research on Benzyl 2-(4-hydroxyphenyl)acetate is limited, its structural features suggest potential applications in various scientific fields:
- Prodrugs: The presence of a benzyl ester group makes the molecule a potential prodrug for 4-hydroxyphenylacetic acid (4-HPA), a metabolite of acetaminophen and a potential therapeutic agent []. Prodrugs are inactive forms of drugs that are converted into their active form by the body. The benzyl group can be cleaved by enzymes, releasing the active 4-HPA [].
- Liquid crystals: The molecule's rigid structure and aromatic groups might be suitable for exploring its potential as a liquid crystal material. Liquid crystals exhibit properties between solids and liquids and find applications in displays, sensors, and other technological areas [].
- Organic synthesis: Benzyl 2-(4-hydroxyphenyl)acetate could serve as an intermediate in the synthesis of more complex molecules due to the presence of reactive functional groups like the hydroxyl and ester groups.
Benzyl 2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula . It features a benzyl group attached to a 4-hydroxyphenylacetate moiety, classifying it as an aromatic ester. This compound is characterized by its aromatic structure, which includes a benzene ring with a hydroxyl group (–OH) and an acetate group (–COOCH_3). Its chemical structure contributes to its reactivity and biological properties, making it of interest in various fields of research.
Currently, there is no documented information on the specific mechanism of action of Benzyl 2-(4-hydroxyphenyl)acetate in biological systems.
The biological activity of Benzyl 2-(4-hydroxyphenyl)acetate has been linked to its potential antioxidant properties. Compounds similar to this one, such as 4-hydroxyphenylacetic acid, are known for their capacity to scavenge free radicals and mitigate oxidative stress. Additionally, studies indicate that derivatives of this compound may exhibit anti-inflammatory and antimicrobial activities, although specific data on Benzyl 2-(4-hydroxyphenyl)acetate remains limited.
Benzyl 2-(4-hydroxyphenyl)acetate can be synthesized through various methods:
- Esterification: A common method involves the reaction of benzyl alcohol with 4-hydroxyphenylacetic acid in the presence of an acid catalyst. This process typically requires heating under reflux conditions to facilitate the reaction.
- Acetylation: Another approach includes acetylating 4-hydroxyphenol with benzoyl chloride or acetic anhydride, leading to the formation of the desired ester .
Benzyl 2-(4-hydroxyphenyl)acetate has several applications:
- Flavoring and Fragrance: Due to its aromatic properties, it is used in the formulation of perfumes and flavorings.
- Pharmaceuticals: Its potential antioxidant and anti-inflammatory properties make it a candidate for further research in drug development.
- Organic Synthesis: The compound serves as an intermediate in various chemical syntheses, particularly in the production of more complex organic molecules .
Several compounds share structural similarities with Benzyl 2-(4-hydroxyphenyl)acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| Benzyl acetate | Commonly used as a solvent; pleasant aroma | |
| 4-Hydroxyphenyl acetate | Exhibits antioxidant properties; used in cosmetics | |
| Ethyl 4-hydroxybenzoate | Used as a preservative; similar antioxidant effects |
Uniqueness: Benzyl 2-(4-hydroxyphenyl)acetate is unique due to its combination of both benzene and acetate functionalities along with the hydroxyl group. This specific arrangement allows for distinct chemical reactivity and potential biological activities that may not be present in other similar compounds.








